molecular formula C28H31N3O6 B608995 Methylstat CAS No. 1310877-95-2

Methylstat

Cat. No. B608995
M. Wt: 505.57
InChI Key: MUJOCHRZXRZONW-FOCLMDBBSA-N
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Description

Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor . It has favorable cell permeability and inhibits JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC 50 values of approximately 4.3, 3.4, 5.9, 10, and 43 µM, respectively .


Synthesis Analysis

Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor . Its IUPAC name is methyl (E)-4- [hydroxy- [4- [ [4- (naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate .


Molecular Structure Analysis

The molecular formula of Methylstat is C28H31N3O6 . Its molecular weight is 505.56 .


Chemical Reactions Analysis

Methylstat is a potent histone demethylases inhibitor . It shows anti-proliferative activity with low cytotoxicity .


Physical And Chemical Properties Analysis

Methylstat is a crystalline solid . It is soluble in DMSO .

Scientific Research Applications

  • Inhibition of Angiogenesis : Methylstat has been shown to inhibit the cell cycle of human umbilical vascular endothelial cells and block both in vitro and in vivo angiogenesis at non-toxic doses, suggesting its potential as a therapeutic agent in angiogenesis-related diseases, including cancer (Cho et al., 2014).

  • Fluorescence Polarization Assays : Methylstat's fluorescent analogue is used in fluorescence polarization assays to evaluate the binding affinities of various histone demethylase probes, indicating its role in high-throughput screening and drug discovery (Xu et al., 2013).

  • DNA Methylation and Plant Development : Methylstat contributes to understanding the dynamics of DNA methylation in plants, which is crucial for gene regulation and genome stability. It aids in studying the roles of DNA methylation in plant development and responses to biotic and abiotic stresses (Zhang et al., 2018).

  • Apoptotic Effects in Multiple Myeloma : Research indicates that Methylstat, in combination with Bortezomib, shows synergistic apoptotic and cytotoxic effects on multiple myeloma cells, highlighting its potential in cancer treatment (Kacı et al., 2020).

  • Cellular Functions in Histone Demethylation : Methylstat is identified as a small-molecule inhibitor of Jumonji C domain-containing histone demethylases, playing a role in gene expression, genomic stability, and epigenetic research (Luo et al., 2011).

  • Therapeutic Potential in Acute Myeloid Leukemia : Methylstat has been investigated for its cytotoxic, cytostatic, and apoptotic effects on human HL-60 cells, showing potential as a drug component in acute myeloid leukemia treatment protocols (Koca et al., 2019).

properties

IUPAC Name

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOCHRZXRZONW-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025946
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylstat

CAS RN

1310877-95-2
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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